molecular formula C8H11N3O2 B8763013 1H-Imidazole, 1-(3-methyl-2-butenyl)-2-nitro- CAS No. 143346-40-1

1H-Imidazole, 1-(3-methyl-2-butenyl)-2-nitro-

Cat. No. B8763013
Key on ui cas rn: 143346-40-1
M. Wt: 181.19 g/mol
InChI Key: MWERQEFRFWWEFS-UHFFFAOYSA-N
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Patent
US06699458B2

Procedure details

Sodium bicarbonate (0.42 g, 50 mmol) and dimethylallyl bromide (3.28 g, 22 mmol) were added to a suspension of 2-nitroimidazole (2.26 g, 20 mmol) in dry acetonitrile (10 mL). The mixture was stirred under reflux for 16 hours. The solvent was removed under reduced pressure, and the residue was dissolved in ethyl acetate. The solution was filtered, and dried with anhydrous sodium sulfate. Removal of the solvent gave an oil which was recrystallized from petroleum ether (35-50° C.). Yield 1.83 g, m.p. 48-49° C. 1H NMR (CDCl3) δ7.24 (s, 1H), 7.22 (s, 1H), 5.46 (m, 1H), 5.1 (d, 2H), 1.91 (s, 3H) and 1.90 (s, 3H).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[CH3:6][C:7]([CH3:11])=[CH:8][CH2:9]Br.[N+:12]([C:15]1[NH:16][CH:17]=[CH:18][N:19]=1)([O-:14])=[O:13]>C(#N)C>[CH3:6][C:7]([CH3:11])=[CH:8][CH2:9][N:16]1[CH:17]=[CH:18][N:19]=[C:15]1[N+:12]([O-:14])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
3.28 g
Type
reactant
Smiles
CC(=CCBr)C
Name
Quantity
2.26 g
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was recrystallized from petroleum ether (35-50° C.)

Outcomes

Product
Name
Type
Smiles
CC(=CCN1C(=NC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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